molecular formula C28H56N6O10 B14801278 5,8,23,26-Tetraoxa-2,11,13,18,20,29-hexaazatriacontanedioic acid, 12,19-dioxo-, 1,30-bis(1,1-dimethylethyl) ester

5,8,23,26-Tetraoxa-2,11,13,18,20,29-hexaazatriacontanedioic acid, 12,19-dioxo-, 1,30-bis(1,1-dimethylethyl) ester

Cat. No.: B14801278
M. Wt: 636.8 g/mol
InChI Key: YTIVTJKDIYOJCA-UHFFFAOYSA-N
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Description

5,8,23,26-Tetraoxa-2,11,13,18,20,29-hexaazatriacontanedioic acid, 12,19-dioxo-, 1,30-bis(1,1-dimethylethyl) ester is a complex organic compound with a unique structure that includes multiple oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8,23,26-Tetraoxa-2,11,13,18,20,29-hexaazatriacontanedioic acid, 12,19-dioxo-, 1,30-bis(1,1-dimethylethyl) ester involves multiple steps, typically starting with the preparation of intermediate compounds that contain the necessary functional groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent production rates and quality.

Chemical Reactions Analysis

Types of Reactions

5,8,23,26-Tetraoxa-2,11,13,18,20,29-hexaazatriacontanedioic acid, 12,19-dioxo-, 1,30-bis(1,1-dimethylethyl) ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substitution reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5,8,23,26-Tetraoxa-2,11,13,18,20,29-hexaazatriacontanedioic acid, 12,19-dioxo-, 1,30-bis(1,1-dimethylethyl) ester has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of 5,8,23,26-Tetraoxa-2,11,13,18,20,29-hexaazatriacontanedioic acid, 12,19-dioxo-, 1,30-bis(1,1-dimethylethyl) ester involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering their activity, and affecting various biochemical processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

5,8,23,26-Tetraoxa-2,11,13,18,20,29-hexaazatriacontanedioic acid, 12,19-dioxo-, 1,30-bis(1,1-dimethylethyl) ester is unique due to its specific arrangement of oxygen and nitrogen atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific and industrial fields.

Properties

Molecular Formula

C28H56N6O10

Molecular Weight

636.8 g/mol

IUPAC Name

tert-butyl N-[2-[2-[2-[4-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethylcarbamoylamino]butylcarbamoylamino]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C28H56N6O10/c1-27(2,3)43-25(37)33-13-17-41-21-19-39-15-11-31-23(35)29-9-7-8-10-30-24(36)32-12-16-40-20-22-42-18-14-34-26(38)44-28(4,5)6/h7-22H2,1-6H3,(H,33,37)(H,34,38)(H2,29,31,35)(H2,30,32,36)

InChI Key

YTIVTJKDIYOJCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCNC(=O)NCCCCNC(=O)NCCOCCOCCNC(=O)OC(C)(C)C

Origin of Product

United States

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